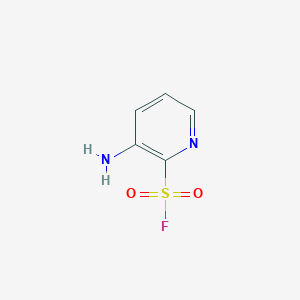

3-Aminopyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-4(7)2-1-3-8-5/h1-3H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDCXUZURCMWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 3 Aminopyridine 2 Sulfonyl Fluoride Derivatives

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Introduced as a next-generation click reaction, SuFEx chemistry leverages the unique balance of stability and reactivity of the sulfonyl fluoride group (-SO₂F). nih.govnih.gov This moiety is generally resistant to hydrolysis and reduction but can be induced to react with a wide array of nucleophiles, making it a powerful tool for molecular assembly. researchgate.netsigmaaldrich.com The aminopyridine scaffold introduces additional electronic and structural features that influence the reactivity of the attached sulfonyl fluoride group.

Nucleophilic Addition with O- and N-Nucleophiles (e.g., amines, alcohols, phenols)

The core of SuFEx chemistry involves the reaction of the sulfonyl fluoride electrophile with various nucleophiles. For aminopyridine-derived sulfonyl fluorides, this primarily involves reactions with oxygen- and nitrogen-based nucleophiles to form stable sulfonate and sulfonamide linkages, respectively.

The reaction with N-nucleophiles , particularly primary and secondary amines, is a cornerstone of SuFEx chemistry, leading to the formation of highly stable sulfonamides. theballlab.comnih.gov This transformation is broadly applicable to a diverse range of amines, including aryl, heteroaryl, and aliphatic variants. acs.orgnih.gov The reaction of a sulfonyl fluoride with 3-aminopyridine (B143674), for instance, has been demonstrated to proceed in high yield when properly activated. acs.orgnih.gov

Similarly, O-nucleophiles such as alcohols and phenols react with sulfonyl fluorides to yield the corresponding sulfonate esters. nih.gov While reactions with aryl alcohols (phenols) often proceed smoothly, reactions involving aliphatic alcohols can be more challenging and may require more stringent conditions or specific catalytic systems to achieve high efficiency. nih.gov

The general scheme for these reactions is as follows:

R-SO₂F + R'-NH₂ → R-SO₂-NH-R' + HF (Sulfonamide formation)

R-SO₂F + R'-OH → R-SO₂-O-R' + HF (Sulfonate formation)

Catalytic Activation Mechanisms in SuFEx Reactions (e.g., Lewis Acid Catalysis with Ca(NTf₂)₂)

While sulfonyl fluorides are stable, their reactivity can be significantly enhanced through catalysis. A key advancement in SuFEx chemistry is the use of Lewis acids to activate the S-F bond towards nucleophilic attack. nih.govnih.govfigshare.com Calcium bis(trifluoromethanesulfonyl)imide, [Ca(NTf₂)₂], has emerged as a particularly effective catalyst for this purpose. theballlab.comacs.orgnih.gov

Mechanistic studies, including computational and experimental investigations, have elucidated the role of the calcium catalyst. hmc.edunih.govresearchgate.net The proposed mechanism involves:

Lewis Acid Activation : The Ca²⁺ ion coordinates to the sulfonyl fluoride, likely interacting with both an oxygen atom of the sulfonyl group and the fluorine atom. hmc.edunih.govresearchgate.net

Enhanced Electrophilicity : This two-point contact polarizes the S-F bond, increasing the electrophilicity of the sulfur(VI) center. hmc.edunih.gov

Stabilization of Leaving Group : The interaction with the calcium ion also stabilizes the departing fluoride anion, facilitating the nucleophilic substitution. hmc.edunih.govresearchgate.net

The efficiency of this catalytic system can be further improved with the addition of a co-catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govclaremont.edu While Ca(NTf₂)₂ acts as the Lewis acid to activate the sulfonyl fluoride, DABCO is proposed to function as a Brønsted base, activating the nucleophilic amine. hmc.edunih.gov This dual activation strategy allows the reaction to proceed under significantly milder conditions, often at room temperature, with reduced reaction times and high yields. nih.govnih.govclaremont.edu In the absence of the Lewis acid catalyst, many of these reactions show little to no product formation, highlighting the crucial role of Ca(NTf₂)₂ in unlocking the latent reactivity of the sulfonyl fluoride. nih.gov

Scope and Limitations of SuFEx with Aminopyridine-Derived Sulfonyl Fluorides

The scope of SuFEx reactions involving aminopyridine-derived sulfonyl fluorides is generally broad, benefiting from the extensive development of sulfonyl fluoride chemistry. The Ca(NTf₂)₂-mediated method has been shown to be effective for a wide variety of sterically and electronically diverse sulfonyl fluorides and amines. theballlab.comacs.orgnih.gov This includes heteroarylsulfonyl fluorides, the class to which 3-aminopyridine-2-sulfonyl fluoride belongs. acs.orgnih.gov

Scope :

Nucleophiles : A vast array of primary and secondary amines, as well as phenols, are suitable coupling partners. acs.orgnih.gov The methodology is tolerant of a broad range of functional groups. claremont.edu

Electrophiles : The reaction is applicable to aryl, heteroaryl, and alkyl sulfonyl fluorides. theballlab.comacs.org The inherent stability of the -SO₂F group allows it to be carried through multi-step syntheses before being activated for a SuFEx reaction in a late-stage functionalization step. acs.orgnih.gov

Limitations :

Catalyst Requirement : For many combinations of sulfonyl fluorides and amines, particularly those involving less nucleophilic amines or electron-rich sulfonyl fluorides, Lewis acid activation is essential for achieving high yields. theballlab.comacs.orgnih.gov

Reaction Conditions : While the Ca(NTf₂)₂/DABCO system enables room-temperature reactions, some less reactive substrates may still require elevated temperatures (e.g., 60 °C) and longer reaction times. nih.gov

Substrate-Specific Challenges : Highly hindered nucleophiles or electrophiles may react more slowly or require optimization of reaction conditions. Disubstituted sulfamoyl fluorides, for example, are known to require forcing conditions to undergo SuFEx. nih.gov

Covalent Bond Formation Reactions

Beyond the canonical SuFEx reactions, the sulfonyl fluoride moiety, particularly when situated on an aromatic or heteroaromatic ring like pyridine (B92270), can participate in other important covalent bond-forming reactions.

Formation of Sulfonamide Linkages

The synthesis of sulfonamides is one of the most prominent applications of the SuFEx reaction with aminopyridine-derived sulfonyl fluorides. theballlab.comacs.orgnih.gov This transformation is highly valued in medicinal chemistry and materials science due to the stability and favorable physicochemical properties of the resulting sulfonamide bond.

The Ca(NTf₂)₂-mediated coupling of sulfonyl fluorides with amines provides a robust and general method for accessing a diverse library of sulfonamides. theballlab.comacs.orgnih.gov The reaction accommodates a wide range of amine nucleophiles and sulfonyl fluoride electrophiles. A key example demonstrated the successful synthesis of a complex sulfonamide by reacting a piperazine-derived sulfonyl fluoride with 3-aminopyridine, showcasing the method's utility in constructing elaborate molecular architectures. acs.orgnih.gov

Carbon-Carbon Bond Coupling Reactions (e.g., Suzuki-Miyaura, Heck-Matsuda)

Historically, the C-S bond of an aryl sulfonyl fluoride was considered largely inert to transition-metal catalysis. However, recent studies have shown that under specific conditions, aryl sulfonyl fluorides can act as electrophiles in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling of aryl sulfonyl fluorides with boronic acids has been developed as a novel desulfonative C-C bond-forming reaction. nih.gov This transformation proceeds via the oxidative addition of the palladium catalyst into the C-S bond, rather than the S-F bond. nih.govrsc.org Significantly, this reaction has been successfully applied to pyridine-2-sulfonyl fluoride (PyFluor), demonstrating that the pyridine ring is a viable scaffold for this type of coupling. scholaris.canih.gov This precedent suggests that this compound could similarly undergo Suzuki-Miyaura coupling to form 2-aryl-3-aminopyridines, providing a powerful tool for constructing biaryl structures. The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, and can be performed under relatively mild conditions. scholaris.canih.gov

The Heck-Matsuda reaction represents another important C-C bond-forming method involving sulfonyl fluorides. This reaction typically involves the palladium-catalyzed arylation of an alkene using an arenediazonium salt. scispace.com While direct application to this compound as the aryl source is less explored, the Heck-Matsuda process has been successfully used for the synthesis of β-arylethenesulfonyl fluorides from ethenesulfonyl fluoride (ESF). scispace.comnih.gov This demonstrates the stability of the sulfonyl fluoride group under palladium catalysis conditions used for C-C bond formation.

Cycloaddition and Annulation Reactions (e.g., [3+2] Annulation)

The pyridine scaffold, particularly when activated by an amino group, serves as a versatile component in cycloaddition and annulation reactions. These reactions are powerful tools for constructing complex heterocyclic systems, and the inclusion of a sulfonyl fluoride moiety introduces a valuable functional handle for further chemical modification, such as in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

One notable example is the oxidative [3+2] annulation of activated pyridines with β-arylethenesulfonyl fluorides to synthesize indolizine-functionalized sulfonyl fluorides. rsc.org This transition-metal-free method demonstrates high efficiency under mild conditions, utilizing readily accessible starting materials. The reaction proceeds by treating a pyridine derivative, acting as a three-atom synthon, with an electron-deficient alkene bearing a sulfonyl fluoride group. An oxidant facilitates the formation of a pyridine ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with the alkene. Subsequent oxidative aromatization yields the final indolizinyl sulfonyl fluoride product. This transformation highlights the ability of the activated pyridine ring, such as in a 3-aminopyridine system, to participate in cycloadditions to build fused bicyclic structures that retain the synthetically useful sulfonyl fluoride group. rsc.org

While direct examples involving this compound in [2+2+2] cycloadditions are less common, related methodologies underscore the potential of such scaffolds. For instance, cobalt-catalyzed [2+2+2] cycloadditions involving ynamides, nitriles, and alkynes have been employed to construct tricyclic fused 3-aminopyridine skeletons. nih.gov This demonstrates the utility of the aminopyridine core in forming polycyclic systems, a strategy that could potentially be adapted for derivatives already containing the sulfonyl fluoride moiety.

The table below summarizes a representative cycloaddition reaction leading to a sulfonyl fluoride-functionalized heterocyclic system.

| Reaction Type | Reactants | Key Conditions | Product Type | Significance |

| Oxidative [3+2] Annulation | Activated Pyridines, β-Arylethenesulfonyl Fluorides | Oxidant (e.g., DDQ), Mild Conditions | Indolizinyl Sulfonyl Fluorides | Provides access to valuable pharmacophores; Transition-metal free. rsc.org |

Radical Reactions and Functionalization Pathways

The sulfonyl fluoride group can participate in and be installed via various radical-mediated transformations. These pathways offer alternative and often complementary strategies to traditional ionic reactions, enabling the functionalization of a wide range of substrates, including unsaturated hydrocarbons.

Radical fluorosulfonylation has emerged as a significant method for synthesizing sulfonyl fluorides. nih.gov This approach typically involves the generation of a fluorosulfonyl radical (FSO₂•), which is then added to an unsaturated C-C bond. nih.govresearchgate.net The instability of the FSO₂• radical has historically made its generation and use challenging. nih.gov

Recent advances have established effective methods for generating this radical under photoredox conditions. nih.gov For example, using sulfuryl chlorofluoride (FSO₂Cl) or 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) as a precursor in the presence of a photocatalyst allows for the efficient radical fluorosulfonylation of alkenes and alkynes. nih.govthieme-connect.de

These reactions provide a direct route to alkenyl and aliphatic sulfonyl fluorides. nih.gov A key advantage of this radical approach is its ability to access structures that are difficult to synthesize using conventional cross-coupling methods. nih.gov Notably, the radical hydro-fluorosulfonylation of alkynes can proceed with high Z-selectivity, affording the less thermodynamically stable isomer, which is a significant challenge for other synthetic methods. nih.gov This methodology has also been successfully applied to the late-stage modification of complex molecules like natural products and peptides. nih.govnih.gov

Beyond direct fluorosulfonylation, the sulfonyl group is involved in other important radical-mediated transformations. A notable example is the photoredox-catalyzed vicinal fluorosulfonyl-borylation of unsaturated hydrocarbons. rsc.org This process allows for the simultaneous introduction of both a fluorosulfonyl group and a boryl group across a double or triple bond. The resulting vicinal fluorosulfonyl borides are versatile synthetic intermediates, enabling a range of subsequent transformations through selective cleavage of the C–B and S(VI)–F bonds. rsc.org

Another distinct radical pathway is the decarboxylative-desulfonylative functionalization of alkenes. In one such multi-component reaction, an α-sulfonyl carboxylic acid, an alkene, and a fluorine source react under photochemical conditions. nih.gov The process is initiated by radical decarboxylation, followed by addition to the alkene, and a subsequent radical migration/desulfonylation cascade (elimination of SO₂) to generate a new carbon-centered radical, which is then trapped by the fluorine source. This strategy allows for the concurrent formation of multiple bonds and the synthesis of valuable alkyl fluorides from simple precursors. nih.gov

| Radical Process | Precursor(s) | Key Reagent/Condition | Product Type | Key Feature |

| Hydro-Fluorosulfonylation | Alkenes, Alkynes | FABI, FSO₂Cl, Photocatalyst | Aliphatic/Alkenyl Sulfonyl Fluorides | Access to challenging structures; High Z-selectivity with alkynes. nih.govthieme-connect.de |

| Fluorosulfonyl-Borylation | Unsaturated Hydrocarbons | Redox-active SO₂F reagent, Photocatalyst | Vicinal Fluorosulfonyl Borides | Creates bifunctional synthons for further diversification. rsc.org |

| Decarboxylative-Desulfonylative Fluorination | α-Sulfonyl Carboxylic Acids, Alkenes | Selectfluor, Photocatalyst | Alkyl Fluorides | Modular multi-component reaction forming multiple C-C and C-F bonds. nih.gov |

Selectivity and Stereochemical Control

Achieving selectivity—whether regiochemical or stereochemical—is a paramount goal in modern organic synthesis. In the context of this compound and related systems, controlling reaction outcomes is crucial for their application in fields like medicinal chemistry and materials science.

The substitution pattern of the aminopyridine ring profoundly influences the regioselectivity of its reactions. The amino group at the 3-position and the sulfonyl fluoride at the 2-position create a specific electronic and steric environment that directs incoming reagents.

For electrophilic substitution reactions on the pyridine ring, such as fluorination, the inherent directing effects of the substituents are key. Studies on the fluorination of substituted 2-aminopyridines show that the reaction's regioselectivity is highly dependent on the existing substituent pattern. nih.gov The amino group is a strong activating group, while the sulfonyl fluoride is a deactivating, meta-directing group. In reactions targeting the ring, electrophilic attack is often directed to positions activated by the amino group and not strongly deactivated by the sulfonyl fluoride. For example, fluorination of pyridines and diazines with AgF₂ shows exclusive selectivity for the position adjacent to the ring nitrogen. acs.org

In reactions involving the functional groups themselves, chemoselectivity becomes the primary consideration. For instance, in the reaction of a molecule containing both a sulfonyl fluoride and a primary/secondary amine with another nucleophile, the relative reactivity of the sites determines the outcome. The reaction of sulfonyl fluorides with amines to form sulfonamides can be achieved using Lewis acid activation, such as with Ca(NTf₂)₂. acs.org This allows for selective reaction at the sulfonyl fluoride group, even in the presence of other functionalities. The stability of the sulfonyl fluoride group under various conditions allows for sequential reactions; for example, a Boc-protected amine can be deprotected and reacted with a sulfonyl chloride, leaving the sulfonyl fluoride intact for a subsequent, distinct transformation. acs.org

While this compound itself is achiral, the principles of stereochemical control are critical in related chiral S(VI) fluoride systems. Sulfonimidoyl fluorides (SIFs), which are analogues of sulfonyl fluorides where one sulfonyl oxygen is replaced by a substituted nitrogen, are inherently chiral at the sulfur center. wur.nl The study of their reactions provides significant insight into the potential for stereocontrolled synthesis involving S(VI) fluorides.

Research has demonstrated that reactions of enantioenriched sulfonimidoyl fluorides can proceed with complete enantiospecificity. nih.gov For example, the substitution of the fluoride with primary or secondary amines to form sulfonimidamides occurs with inversion of configuration at the sulfur stereocenter. acs.orgscite.ai This Sₙ2-like process is highly controlled, allowing for the transfer of chirality from the starting material to the product without erosion of enantiomeric excess. nih.gov

A critical factor in maintaining stereochemical integrity is the management of the fluoride ion byproduct. Free fluoride ions have been shown to cause racemization of the chiral sulfonimidoyl fluoride starting material. nih.gov To achieve high enantiospecificity, conditions are developed that trap the liberated fluoride, often using a Lewis acidic additive like Ca(NTf₂)₂ or by using silyl (B83357) reagents. nih.govacs.org These findings underscore the importance of reaction conditions in controlling the stereochemical outcome of reactions at a chiral sulfur(VI) center. nih.govnih.gov

| System | Reaction | Stereochemical Outcome | Key Factor for Control |

| Chiral Sulfonimidoyl Fluorides | Nucleophilic Substitution (Amination) | Complete Enantiospecificity (Inversion of configuration) | Trapping of fluoride ion byproduct to prevent racemization. nih.govacs.org |

Applications As Advanced Synthetic Intermediates and Building Blocks

Role in Complex Molecule Synthesis

3-Aminopyridine-2-sulfonyl fluoride (B91410) serves as a foundational precursor for constructing intricate molecular frameworks, leveraging the reactivity of its sulfonyl fluoride group and the inherent characteristics of the aminopyridine core.

The dual functionality of 3-aminopyridine-2-sulfonyl fluoride and related structures facilitates their use in cyclization reactions to form fused heterocyclic systems. The sulfonyl group can act as a leaving group or a reactive handle to drive the formation of new rings. For instance, related 3-aminopyridine (B143674) derivatives are instrumental in synthesizing complex polycyclic systems such as thieno[2,3-b]pyridines. These compounds can be further elaborated through subsequent reactions, like intramolecular Thorpe-Ziegler cyclizations, to yield fused ring systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d] lab-chemicals.comnih.govnih.govtriazines. nih.gov

A key strategy involves leveraging the sulfonyl fluoride group in "Diversity Oriented Clicking" (DOC), a method that combines Sulfur-Fluoride Exchange (SuFEx) chemistry with other click reactions. chemrxiv.org This approach allows for the creation of structurally diverse heterocyclic libraries from a single, versatile starting material. For example, sulfonyl fluoride-containing alkynes can react with various partners in cycloaddition reactions to generate complex frameworks, showcasing a powerful method for accessing novel polycyclic structures. chemrxiv.org This modularity is crucial for building libraries of compounds for screening and further development.

This compound is an excellent starting point for creating molecules with multiple functional groups due to the unique reactivity of the sulfonyl fluoride moiety. The sulfur(VI) fluoride group (SO2F) is remarkably stable under a wide range of reaction conditions, including those used for amide and ester formation, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings. researchgate.net This stability allows for selective modifications at other positions of the pyridine (B92270) ring without disturbing the sulfonyl fluoride, which can be reserved for a specific, late-stage transformation.

This selective reactivity is a cornerstone of modern synthetic strategy. For example, while a related 2-aminopyridine-3-sulfonyl chloride readily reacts with tertiary amines to form sulfonylethenamines, the greater stability of the corresponding fluoride allows for more controlled and predictable reactions. researchgate.net The SO2F group's participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, considered a next-generation click chemistry tool, further enhances its utility. chemrxiv.orgresearchgate.net This reaction enables the reliable and efficient formation of strong covalent links (S-N, S-O) under mild conditions, making it ideal for the modular assembly of complex, multi-functionalized molecules from the this compound building block. chemrxiv.org

Strategic Utility in Chemical Biology and Drug Discovery Research

The sulfonyl fluoride group is not just a synthetic handle but also a key "warhead" for creating targeted covalent molecules, making this compound a highly valuable scaffold in chemical biology and medicinal chemistry.

Aryl sulfonyl fluorides have emerged as a premier class of electrophiles for designing covalent inhibitors and chemical probes. claremont.edu Unlike more common electrophiles like acrylamides that primarily target cysteine, the sulfonyl fluoride group can form stable covalent bonds with a broader range of nucleophilic amino acid residues, including lysine (B10760008), tyrosine, histidine, serine, and threonine. nih.govenamine.net This expanded targeting scope is a significant advantage, as these residues are often present in protein binding pockets where cysteine is absent. nih.gov

The reactivity of the sulfonyl fluoride is well-balanced; it is stable enough to avoid indiscriminate reaction in a biological milieu but reactive enough to engage its intended target upon binding. enamine.net This controlled reactivity makes it an ideal component for chemical probes used to interrogate protein function and for the development of highly selective covalent drugs. claremont.edu Researchers have successfully developed sulfonyl fluoride-based probes to target specific residues in key proteins, such as a histidine in the sensor loop of cereblon (CRBN) and the catalytic lysine in protein kinases like SRC and EGFR, demonstrating the power of this approach in mapping protein interactions and developing inhibitors. nih.govresearchgate.netrsc.org

Table 1: Examples of Sulfonyl Fluoride-Based Covalent Probes and Their Protein Targets

| Probe Scaffold | Target Protein | Targeted Residue | Research Focus | Reference(s) |

| Isoindolinone | Cereblon (CRBN) | Histidine (His353) | Development of cereblon modulators and molecular glue degraders. | nih.gov, rsc.org |

| Pyrimidine 2-aminopyrazole | SRC Kinase | Lysine (Lys295) | Design of selective covalent kinase inhibitors. | researchgate.net |

| Pyrimidine 2-aminopyrazole | EGFR Kinase | Lysine (Lys745) | Profiling kinase inhibitor interactions in live cells. | researchgate.net |

The aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to exhibit a wide range of biological activities. researchgate.net By incorporating a sulfonyl fluoride group onto this privileged scaffold, chemists can merge the desirable pharmacokinetic properties of aminopyridines with the covalent targeting capabilities of the sulfonyl fluoride.

This strategy has proven effective in drug discovery. For instance, a sulfonyl fluoride probe (EM364-SF) designed to target cereblon was further developed into a reversible molecular glue degrader, CPD-2743. rsc.org This new molecule retained the ability to degrade the neosubstrate IKZF1 but, importantly, did not degrade SALL4, a protein linked to the teratogenicity of some immunomodulatory drugs. rsc.org This work exemplifies the evolution of a sulfonyl fluoride-based chemical probe into a more refined, pharmaceutically relevant template with an improved safety profile.

Furthermore, the synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles demonstrates how this building block can be used to create other important bioactive scaffolds. chemrxiv.org The 2-aminothiazole (B372263) core is itself a key component in several marketed drugs, highlighting the potential for this compound to serve as a versatile starting point for new therapeutic agents. researchgate.net The inclusion of fluorine atoms, as in the sulfonyl fluoride group, is also a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. mdpi.com

Contributions to Materials Science

The applications of sulfonyl fluoride-containing compounds extend beyond biology into the realm of advanced materials. The strong electronegativity and chemical stability of the SO2F group make it an attractive component for designing functional materials with unique physicochemical properties. nih.gov

One promising area is the development of sulfonyl fluoride-based ionic liquids (ILs). By using heterocyclic cores like 4-aminopyridine (B3432731) (a close isomer of 3-aminopyridine) as the cationic headgroup, researchers have created novel ILs with potential applications in energy storage. nih.gov These SO2F-bearing ILs exhibit high anodic stability, a critical property for electrolytes used in high-voltage batteries. Computational and experimental studies suggest that the sulfonyl fluoride moiety contributes to a more favorable solvation of lithium ions, which could lead to improved performance in lithium-metal batteries. nih.gov The inherent stability of the sulfonyl fluoride group towards hydrolysis and thermolysis further enhances the durability and operational window of these materials. nih.gov This integration of a pharmaceutically significant moiety into materials design opens new avenues for creating high-performance, stable electrolytes.

Table 2: Properties and Applications of Sulfonyl Fluoride-Based Ionic Liquids

| Ionic Liquid Core | Key Properties Conferred by SO2F | Potential Application | Reference(s) |

| 4-Aminopyridine | High electronegativity, high anodic stability, favorable lithium-ion solvation | Electrolytes for lithium-metal batteries | nih.gov |

| Nitroimidazole | High charge density, thermodynamic stability towards hydrolysis and thermolysis | High-performance electrolytes | nih.gov |

Development of Functional Polymeric Materials

While direct polymerization of this compound is not extensively documented, its structural components suggest significant potential as a monomer or modifying agent for creating functional polymeric materials. The presence of the sulfonyl fluoride group is particularly notable, as this moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.org SuFEx is a highly efficient and reliable set of reactions for constructing polymers, including polysulfates and polysulfamides. acs.orgnih.gov

The robust nature of the S-F bond allows it to remain inert during various synthetic manipulations, only to be selectively activated for "clicking" with appropriate partners under specific catalytic conditions. acs.org This characteristic would permit the incorporation of this compound into a polymer backbone or as a pendant group, with the sulfonyl fluoride serving as a latent reactive handle for subsequent post-polymerization modification. researchgate.net For instance, a polymer decorated with these sulfonyl fluoride groups could be readily functionalized with a wide array of molecules (e.g., phenols, amines) to tailor the material's final properties.

Furthermore, the amino group on the pyridine ring provides an additional site for polymerization. It can act as a nucleophile in step-growth polymerizations to form polymers such as polysulfamides or polyimides. The combination of the reactive amino group for chain formation and the SuFEx-active sulfonyl fluoride for later-stage functionalization makes this compound a promising candidate for the design of complex, multi-functional polymeric architectures.

Integration into Ionic Liquid Structures

The unique properties of ionic liquids (ILs)—salts with melting points below 100 °C—have made them attractive for a range of applications, from solvents in organic synthesis to electrolytes in batteries. lab-chemicals.com The incorporation of specific functional groups into the cation or anion of an IL can tailor its physical and chemical properties. The structure of this compound makes it an ideal precursor for creating novel pyridinium-based ionic liquids with specialized functionalities.

Research has demonstrated the synthesis of ionic liquids incorporating a sulfonyl fluoride moiety, often paired with anions like hexafluorophosphate (B91526) (PF₆⁻). nih.gov Inspired by the need for biocompatible materials, studies have utilized active pharmaceutical precursors, such as aminopyridines, as the core "headgroup" for the cation of the ionic liquid. This approach aims to design ILs with inherently low toxicity. nih.gov The synthesis typically involves the alkylation of the pyridine nitrogen to form the pyridinium (B92312) cation, creating a new ionic liquid.

The sulfonyl fluoride group (SO₂F) within the ionic liquid structure is of particular interest. This highly electronegative group can increase the anodic stability of the ionic liquid, a desirable property for electrochemical applications like lithium-ion batteries. nih.govacs.org It is hypothesized that the sulfonyl fluoride moiety may also contribute to a more favorable solvation of lithium ions, potentially leading to improved battery performance. nih.gov Therefore, integrating the this compound framework into an ionic liquid structure offers a pathway to novel materials that combine the advantageous properties of pyridinium ILs with the unique electrochemical stability and reactivity conferred by the sulfonyl fluoride group.

Computational and Theoretical Chemistry Studies of 3 Aminopyridine 2 Sulfonyl Fluoride

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful tool for investigating the electronic landscape of molecules. researchgate.net For 3-Aminopyridine-2-sulfonyl fluoride (B91410), DFT calculations can predict the distribution of electron density, which is fundamental to its reactivity. The pyridine (B92270) ring, an electron-deficient aromatic system, is further influenced by the electronic effects of its substituents: the amino group (-NH₂) at the 3-position and the sulfonyl fluoride group (-SO₂F) at the 2-position.

Computational studies on related aminopyridines have shown that the amino group enhances the nucleophilicity of the pyridine nitrogen. researchgate.net However, the adjacent electron-withdrawing sulfonyl fluoride group in 3-Aminopyridine-2-sulfonyl fluoride is expected to significantly modulate this effect. DFT calculations can quantify these effects by calculating molecular electrostatic potential (MEP) maps, which visualize regions of high and low electron density, thereby predicting sites susceptible to electrophilic or nucleophilic attack.

The reactivity of sulfonyl fluorides is a subject of considerable interest, particularly their role as covalent modifiers of biological macromolecules. nih.gov The electrophilicity of the sulfur atom in the sulfonyl fluoride group is a key determinant of its reactivity towards nucleophiles. The accessibility of the Lowest Unoccupied Molecular Orbital (LUMO) on the sulfur atom, which can be calculated using DFT, is often correlated with the reaction rate of the sulfur(VI) fluoride exchange (SuFEx) process. nih.gov

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyridine | -6.78 | -0.34 | 6.44 | 2.22 |

| 3-Aminopyridine (B143674) | -5.89 | -0.11 | 5.78 | 2.98 |

| 2-Sulfonyl Fluoride Pyridine | -7.54 | -1.98 | 5.56 | 4.51 |

| This compound | (Predicted) | (Predicted) | (Predicted) | (Predicted) |

Note: The values for the first three compounds are representative values from computational chemistry databases and literature. The values for this compound are predicted trends based on the substituent effects.

Mechanistic Pathway Elucidation through DFT Calculations

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This allows for the identification of transition states and intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway.

The synthesis of sulfonamides from sulfonyl fluorides and amines is a reaction of significant synthetic utility. acs.orgnih.gov The reaction of 3-aminopyridine with a sulfonyl fluoride to form a sulfonamide bond is a key step in the synthesis of various functional molecules. DFT studies can model this reaction to determine the most likely mechanistic pathway. Two plausible mechanisms for nucleophilic substitution at a sulfonyl fluoride are direct substitution of the fluorine atom or an elimination-addition pathway. nih.gov

Computational modeling of the sulfonylation of a primary amine by an aromatic sulfonyl fluoride has shown that the reaction can proceed through a stepwise mechanism involving the formation of a trigonal bipyramidal intermediate. nih.gov For the reaction of this compound, the amino group can act as an intramolecular nucleophile, potentially leading to cyclization or other rearrangements. DFT calculations can explore these competing pathways and predict the most favorable one under different reaction conditions.

A study on the activation of sulfonyl fluorides using a Lewis acid like calcium triflimide [Ca(NTf₂)₂] has demonstrated the synthesis of a sulfonamide from 3-aminopyridine. acs.orgnih.gov While the detailed mechanism was not fully elucidated experimentally, DFT calculations could model the role of the Lewis acid in activating the sulfonyl fluoride, likely by coordinating to the fluorine and/or oxygen atoms, thereby increasing the electrophilicity of the sulfur atom and facilitating the nucleophilic attack by the aminopyridine.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and material properties. Computational methods can be used to perform conformational analysis and predict the most stable conformers of this compound. The rotation around the C-S and C-N bonds will determine the relative orientation of the sulfonyl fluoride and amino groups with respect to the pyridine ring.

Studies on substituted pyridines have shown that the conformational preferences are governed by a balance of steric and electronic effects. nih.gov For this compound, intramolecular hydrogen bonding between the amino group and one of the oxygen atoms of the sulfonyl fluoride group could play a significant role in stabilizing certain conformations.

In the solid state, intermolecular interactions dictate the crystal packing. Crystal structure analysis of related aminopyridine derivatives reveals the prevalence of hydrogen bonding networks, with N-H---N and N-H---O interactions being common motifs. mdpi.comnih.gov For this compound, the amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen and fluorine atoms of the sulfonyl fluoride group can act as hydrogen bond acceptors. These interactions, along with potential π-π stacking of the pyridine rings, will determine the supramolecular architecture. mdpi.com

Table 2: Calculated Intermolecular Interaction Energies in a Putative Dimer of this compound

| Interaction Type | Estimated Energy (kcal/mol) |

| N-H---N (Pyridine) Hydrogen Bond | -4.5 to -6.0 |

| N-H---O (Sulfonyl) Hydrogen Bond | -3.0 to -5.0 |

| C-H---F Interaction | -0.5 to -1.5 |

| π-π Stacking | -2.0 to -4.0 |

Note: These are estimated energy ranges based on computational studies of similar molecular systems.

Application of Spectroscopic Data in Structural Characterization

Computational chemistry plays a vital role in the interpretation of spectroscopic data for structural elucidation. By calculating theoretical spectra and comparing them with experimental data, the structure of a molecule can be confirmed.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. researchgate.net The calculated IR spectrum can be used to assign the observed absorption bands to specific vibrational modes of the molecule. For instance, the characteristic stretching frequencies of the N-H bonds in the amino group, the S=O bonds in the sulfonyl group, and the S-F bond can be precisely calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) provide a powerful tool for structural verification. nih.gov The calculated chemical shifts can be correlated with the electronic environment of each nucleus. For this compound, the ¹⁹F NMR chemical shift would be particularly informative for characterizing the sulfonyl fluoride group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra of molecules. researchgate.netsharif.edusharif.edu The calculated absorption maxima (λ_max) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule, which are typically π → π* and n → π* transitions for aromatic systems like this. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value/Range |

| IR Spectroscopy | ν(N-H) | 3300-3500 cm⁻¹ |

| ν(S=O) | 1350-1400 cm⁻¹ (asymmetric), 1150-1200 cm⁻¹ (symmetric) | |

| ν(S-F) | 800-900 cm⁻¹ | |

| ¹⁹F NMR Spectroscopy | Chemical Shift (δ) | Specific to sulfonyl fluorides, sensitive to electronic environment |

| UV-Vis Spectroscopy | λ_max | Multiple bands expected in the 200-400 nm range |

Note: These are predicted ranges based on characteristic group frequencies and computational studies of related compounds.

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Routes

While methods for synthesizing sulfonyl fluorides and aminopyridines exist, direct and efficient synthesis of multifunctional scaffolds like 3-aminopyridine-2-sulfonyl fluoride (B91410) remains an area for development. Future research will likely focus on creating more streamlined, scalable, and versatile synthetic pathways.

One promising avenue is the advancement of one-pot, multi-component reactions. For instance, a general protocol for the synthesis of 3-sulfonyl-2-aminopyridines has been developed through a three-component coupling of N,N-dimethylacroleins, sulfonylacetonitriles, and amines or ammonia. acs.orgnih.govacs.org This method offers high purity and excellent yields without the need for column chromatography, making it suitable for large-scale applications. acs.orgnih.gov Adapting such methodologies to directly incorporate the sulfonyl fluoride group or to efficiently convert a related sulfonyl derivative would be a significant step forward.

Other modern synthetic strategies that warrant exploration include:

Late-Stage Functionalization: Techniques that allow for the introduction of the sulfonyl fluoride group at a late stage of a synthesis are highly valuable. acs.org Palladium-catalyzed methods have been successful in converting aryl bromides and iodides into the corresponding arylsulfonyl fluorides using a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). mdpi.comresearchgate.net Applying these techniques to a suitably substituted aminopyridine precursor could provide a direct route to the target compound.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for creating sulfonyl fluorides from thiols or disulfides using potassium fluoride as the fluorine source. mdpi.comresearchgate.net Investigating the electrochemical fluorination of 3-aminopyridine-2-thiols or their corresponding disulfides could open a new, sustainable synthetic route.

Flow Chemistry: Continuous flow processes could offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of 3-aminopyridine-2-sulfonyl fluoride and its derivatives.

Novel Reagents: The development of new fluorosulfonylating reagents that are more stable, selective, and easier to handle than current options is an ongoing effort in organic chemistry. researchgate.net

A summary of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Precursors/Reagents | Potential Advantages | Relevant Findings |

|---|---|---|---|

| One-Pot, Three-Component Reaction | Acroleins, Sulfonylacetonitriles, Amines | High efficiency, scalability, purity | A general protocol for 3-sulfonyl-2-aminopyridines has been established. acs.orgnih.gov |

| Palladium-Catalyzed Cross-Coupling | 3-Amino-2-halopyridine, SO2 source (e.g., DABSO), Fluoride source | Applicable to late-stage functionalization | Successful for synthesis of various arylsulfonyl fluorides from aryl halides. mdpi.comresearchgate.net |

| From Sulfonamides | 3-Aminopyridine-2-sulfonamide (B2606651), Fluorinating agent (e.g., Pyry-BF4/KF) | Utilizes readily available starting materials | A direct method for converting sulfonamides to sulfonyl fluorides has been reported. mdpi.com |

| Electrochemical Synthesis | 3-Aminopyridine-2-thiol or disulfide, KF | Environmentally friendly, mild conditions | Demonstrated for the synthesis of sulfonyl fluorides from various thiols. mdpi.comresearchgate.net |

Exploration of Undiscovered Reactivity Modes

The sulfonyl fluoride group is recognized as a "privileged warhead" in chemical biology due to its unique reactivity profile. rsc.orgnih.gov While it is known to react with a range of nucleophilic amino acid residues—including serine, lysine (B10760008), tyrosine, histidine, and threonine—the specific reactivity of this compound is modulated by the electronic properties of the aminopyridine ring. rsc.orgjenabioscience.commdpi.comenamine.net

Future research should focus on:

Mapping Reactivity with Diverse Nucleophiles: A comprehensive study of the reaction kinetics and selectivity of this compound with a full panel of proteinogenic amino acids and other biological nucleophiles is needed. The electron-donating amino group at the 3-position is expected to influence the electrophilicity of the sulfonyl fluoride, and quantifying this effect is crucial.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: This powerful click chemistry reaction involves the exchange of the fluoride ion on a sulfur(VI) center with a nucleophile. acs.orgacs.orgrsc.org Exploring the utility of this compound as a "SuFExable" hub could unlock rapid access to a vast library of derivatives. bohrium.comresearchgate.net This would enable the modular assembly of complex molecules for applications in drug discovery and materials science. bohrium.com

Controlled Activation: Investigating novel methods to control the activation of the S-F bond will be critical. While sulfonyl fluorides possess a good balance of stability and reactivity, developing catalytic systems (e.g., Lewis acids, organocatalysts) that can tune this reactivity on demand would expand their utility. acs.org For example, calcium triflimide has been shown to activate sulfonyl fluorides for reaction with amines to form sulfonamides. acs.org

Photocatalysis: The use of photoredox catalysis to generate novel reactivity modes for sulfonyl fluorides is an emerging area. This could enable previously inaccessible transformations and the formation of unique molecular architectures.

The known and potential reactivity of the sulfonyl fluoride warhead is summarized in Table 2.

| Reacting Nucleophile (Amino Acid Residue) | Bond Formed | Significance | Reference |

|---|---|---|---|

| Lysine | Sulfonamide | Commonly targeted in covalent inhibitors. | mdpi.comacs.org |

| Tyrosine | Sulfonate Ester | Forms stable adducts; an alternative to cysteine targeting. | enamine.netacs.org |

| Serine / Threonine | Sulfonate Ester | Classic target for serine protease inhibitors. | rsc.orgenamine.net |

| Histidine | Sulfonyl-imidazole | Demonstrated reactivity, expanding covalent targeting options. | mdpi.comacs.org |

| Cysteine | Thiosulfonate (often unstable) | Generally forms unstable adducts, making it less suitable for sustained inhibition compared to other warheads. | acs.org |

Expansion of Applications in Emerging Chemical Fields

The dual functionality of this compound makes it a versatile building block for several cutting-edge fields.

Covalent Drug Discovery: The sulfonyl fluoride moiety is an excellent electrophile for forming covalent bonds with non-cysteine residues in proteins, which are often less accessible to traditional covalent warheads. acs.orgnih.gov The aminopyridine scaffold can serve as a recognition element, directing the warhead to specific binding sites. Future work could involve designing and screening libraries of derivatives of this compound as covalent inhibitors for a wide range of protein targets, including kinases, proteases, and protein-protein interactions. rsc.orgnih.gov

Chemical Biology Probes: As a reactive and synthetically versatile fragment, this compound is an ideal starting point for the development of chemical probes. jenabioscience.comsigmaaldrich.com By attaching reporter tags (e.g., fluorophores, biotin) to the amino group, researchers can create tools for activity-based protein profiling (ABPP), target identification and validation, and mapping ligand-binding sites within the proteome. rsc.orgnih.gov

Materials Science: The principles of SuFEx click chemistry can be applied to polymer science and materials development. bohrium.comresearchgate.net The this compound molecule could be used as a monomer or a cross-linker to create novel polymers with unique properties. The amino group provides a handle for further modification, allowing for the creation of functional materials, such as specialized coatings, resins, or ionic liquids for applications like advanced batteries. bohrium.com

Radiochemistry: The SuFEx reaction has been used for the rapid introduction of fluorine-18 (B77423) (¹⁸F) for positron emission tomography (PET) imaging. grantome.com Developing ¹⁸F-labeling methods for this compound could lead to new radiotracers for clinical imaging and diagnostic applications. grantome.com

Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools to accelerate research and guide the design of molecules like this compound.

Future opportunities in this area include:

Predicting Reactivity: Machine learning (ML) algorithms can be trained on experimental data to predict reaction outcomes, including yields and optimal conditions. princeton.eduucla.eduacs.orgresearchgate.net By creating a dataset of reactions involving various sulfonyl fluorides and nucleophiles, ML models could predict the reactivity of this compound with specific protein residues, saving significant experimental time and resources. ucla.eduresearchgate.net

Modeling Covalent Docking: Advanced computational models can simulate the covalent docking of this compound derivatives with target proteins. This allows for the in silico prediction of binding affinity and selectivity, guiding the design of more potent and specific covalent inhibitors. acs.org

DFT for Mechanistic Insights: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. digitellinc.com This can provide a deep understanding of the SuFEx reaction mechanism and the factors that influence the reactivity of the sulfonyl fluoride group, helping to rationalize experimental observations and predict the behavior of new derivatives. digitellinc.com

Structure-Property Relationship Mapping: Computational studies can elucidate the structure-property relationships of materials derived from this compound. For example, modeling could predict the electrochemical properties of polymers or ionic liquids incorporating this scaffold, guiding the development of new materials for energy storage and other applications.

By leveraging these computational approaches, researchers can move from a trial-and-error process to a more predictive and design-oriented strategy, accelerating the discovery of new applications for this versatile chemical compound.

Q & A

Basic Research Questions

1. Synthesis and Purification Q: What are the reliable methods for synthesizing 3-aminopyridine-2-sulfonyl fluoride with high purity? A: The compound can be synthesized via sulfonylation of 3-aminopyridine derivatives. A common approach involves reacting 3-aminopyridine with a sulfonylating agent such as sulfuryl chloride or fluorosulfonic acid under controlled conditions. For example, sulfonyl chlorides are often used as intermediates, as seen in the synthesis of structurally similar compounds like 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, where chlorination and fluorination steps are optimized to minimize side reactions . Purification typically involves recrystallization from non-polar solvents or column chromatography to isolate the sulfonyl fluoride derivative.

2. Characterization Techniques Q: What spectroscopic and analytical methods are critical for confirming the structure of this compound? A: Key techniques include:

- NMR Spectroscopy : and NMR to confirm the presence of sulfonyl fluoride and amine groups.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~1350–1200 cm (S=O stretching) and ~800 cm (S-F stretching) are diagnostic .

- Elemental Analysis : To validate stoichiometry, especially for fluorine and sulfur content.

3. Reactivity in Substitution Reactions Q: How does the sulfonyl fluoride group influence nucleophilic substitution reactions compared to sulfonyl chlorides? A: Sulfonyl fluorides are less reactive than sulfonyl chlorides due to the stronger S-F bond, requiring harsher conditions (e.g., elevated temperatures or catalysts like tetrabutylammonium fluoride). However, they offer better stability in aqueous environments, making them suitable for stepwise syntheses in multi-component reactions. Comparative studies with 3-(trifluoromethyl)pyridine-2-sulfonyl chloride highlight this reduced reactivity .

Advanced Research Questions

4. Mechanistic Insights in Enzyme Inhibition Q: What strategies are used to study this compound as a covalent enzyme inhibitor? A: The compound’s sulfonyl fluoride group acts as an electrophilic "warhead," forming covalent bonds with nucleophilic residues (e.g., serine or cysteine) in enzyme active sites. Methodologies include:

- Kinetic Assays : Measuring to quantify inhibition efficiency.

- X-ray Crystallography : To resolve inhibitor-enzyme complexes and identify binding motifs.

- Mass Spectrometry : To confirm covalent adduct formation via intact protein mass analysis .

5. Stability Under Physiological Conditions Q: How does pH and temperature affect the stability of this compound in biological assays? A: Stability studies are conducted using:

- High-Performance Liquid Chromatography (HPLC) : To monitor degradation products over time.

- Circular Dichroism (CD) : For conformational stability analysis in buffered solutions.

- Accelerated Stability Testing : Exposing the compound to extreme pH (2–10) and temperatures (25–60°C) to model physiological extremes. Data from related sulfonyl fluorides suggest hydrolytic degradation above pH 7, requiring stabilization with cryoprotectants or lyophilization .

6. Cross-Reactivity in Multi-Target Assays Q: How can researchers address off-target interactions when using this compound in proteomic studies? A: Advanced strategies include:

- Competitive ABPP (Activity-Based Protein Profiling) : Using fluorescent probes to map off-target binding.

- Silico Docking Simulations : To predict interactions with non-target proteins (e.g., using AutoDock Vina).

- Selective Quenching : Adding competing nucleophiles (e.g., β-mercaptoethanol) to block non-specific reactions .

7. Comparative Reactivity with Structural Analogs Q: How do electron-withdrawing substituents (e.g., trifluoromethyl groups) on the pyridine ring alter the reactivity of sulfonyl fluorides? A: Substituents like -CF increase the electrophilicity of the sulfonyl fluoride group by withdrawing electron density via resonance. This is demonstrated in derivatives such as 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, which exhibit faster reaction kinetics in nucleophilic substitutions compared to non-fluorinated analogs. Hammett σ constants and DFT calculations are used to quantify these effects .

Methodological Tables

Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Typical Value |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% (λ = 254 nm) |

| Melting Point | Differential Scanning Calorimetry | 120–125°C (decomposes) |

| LogP | Shake-Flask Method | 1.2–1.5 |

| Aqueous Solubility | UV-Vis Spectroscopy | 2.5 mg/mL (pH 7.4, 25°C) |

Table 2. Reaction Optimization for Sulfonylation

| Condition | Yield | Side Products |

|---|---|---|

| SOCl, 0°C | 65% | Chlorinated byproducts |

| FSOH, 40°C | 82% | Minimal (<5%) |

| Catalytic DMF, 25°C | 75% | Sulfonic acid derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.